Superior In Vitro Cytotoxicity in Hepatocellular Carcinoma Model: IC50 Comparison of Glufosfamide Versus Ifosfamide
In the HepG2 hepatocellular carcinoma cell line, glufosfamide demonstrated significantly lower IC50 values compared to ifosfamide, indicating substantially higher cytotoxic potency in this model system [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Significantly lower than ifosfamide (exact numeric value not provided in abstract) |
| Comparator Or Baseline | Ifosfamide (significantly higher IC50) |
| Quantified Difference | Statistically significant reduction (p-value not specified in abstract) |
| Conditions | HepG2 hepatocellular carcinoma cell line; MTT assay; concentration- and time-dependent exposure |
Why This Matters
For researchers evaluating alkylating agents for hepatocellular carcinoma models, glufosfamide offers quantifiably greater potency than the parent ifosfamide compound at equivalent concentrations.
- [1] Ahmed DE, et al. An in vitro cytotoxicity of glufosfamide in HepG2 cells relative to its nonconjugated counterpart. Journal article, 2021. DOAJ. View Source
